Phenyltrimethylammonium methosulfate
Overview
Description
Phenyltrimethylammonium methosulfate is a quaternary ammonium compound with the molecular formula C10H17NO4S and a molecular weight of 247.31 g/mol . It is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Phenyltrimethylammonium methosulfate can be synthesized through multiple routes. One common method involves the reaction of N,N-dimethylaniline with dimethyl sulfate . The reaction conditions typically include the use of benzene as a solvent and controlled temperature to ensure the desired product yield . Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield.
Chemical Reactions Analysis
Phenyltrimethylammonium methosulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like phenyltrimethylammonium tribromide, which acts as an oxidizing agent.
Reduction: Although less common, reduction reactions can also occur, typically involving reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include dimethyl sulfate, hydrobromic acid, and various oxidizing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Phenyltrimethylammonium methosulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in oxidation and substitution reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet widely used in clinical settings.
Mechanism of Action
The mechanism of action of phenyltrimethylammonium methosulfate involves its interaction with various molecular targets. In biological systems, it can affect cellular processes by interacting with cell membranes and proteins . The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Phenyltrimethylammonium methosulfate can be compared with other quaternary ammonium compounds such as:
- Tetramethylammonium chloride
- Phenyltrimethylammonium iodide
- Hexadecyltrimethylammonium bromide
These compounds share similar structural features but differ in their specific functional groups and applications. This compound is unique due to its specific combination of phenyl and trimethylammonium groups, which confer distinct chemical and physical properties .
Properties
IUPAC Name |
methyl sulfate;trimethyl(phenyl)azanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N.CH4O4S/c1-10(2,3)9-7-5-4-6-8-9;1-5-6(2,3)4/h4-8H,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPMMSKYNHPFOI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C1=CC=CC=C1.COS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022281 | |
Record name | Phenyltrimethylammonium methosulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28001-58-3 | |
Record name | Phenyltrimethylammonium methosulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028001583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenyltrimethylammonium methosulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHENYLTRIMETHYLAMMONIUM METHOSULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6ETI313C1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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